sodium;2-chloroethanesulfonate;hydrate sodium;2-chloroethanesulfonate;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13337135
InChI: InChI=1S/C2H5ClO3S.Na.H2O/c3-1-2-7(4,5)6;;/h1-2H2,(H,4,5,6);;1H2/q;+1;/p-1
SMILES:
Molecular Formula: C2H6ClNaO4S
Molecular Weight: 184.58 g/mol

sodium;2-chloroethanesulfonate;hydrate

CAS No.:

Cat. No.: VC13337135

Molecular Formula: C2H6ClNaO4S

Molecular Weight: 184.58 g/mol

* For research use only. Not for human or veterinary use.

sodium;2-chloroethanesulfonate;hydrate -

Specification

Molecular Formula C2H6ClNaO4S
Molecular Weight 184.58 g/mol
IUPAC Name sodium;2-chloroethanesulfonate;hydrate
Standard InChI InChI=1S/C2H5ClO3S.Na.H2O/c3-1-2-7(4,5)6;;/h1-2H2,(H,4,5,6);;1H2/q;+1;/p-1
Standard InChI Key OSEJMOGPHHVJJG-UHFFFAOYSA-M
Isomeric SMILES C(CCl)S(=O)(=O)[O-].O.[Na+]
Canonical SMILES C(CCl)S(=O)(=O)[O-].O.[Na+]

Introduction

Chemical Identity and Physicochemical Properties

Sodium 2-chloroethanesulfonate hydrate belongs to the class of organosulfonates, with the molecular formula C2H6ClNaO3S\text{C}_2\text{H}_6\text{ClNaO}_3\text{S} and a molar mass of 168.57 g/mol . The monohydrate form contains one water molecule per formula unit, contributing to its stability under standard storage conditions. Key physicochemical properties include:

PropertyValue
Melting Point292°C (decomposition)
Solubility in Water0.1 g/mL, forming clear solutions
AppearanceWhite crystalline powder
HygroscopicityHigh sensitivity to moisture
Storage ConditionsBelow 30°C in airtight containers

The compound exhibits a faint turbidity in aqueous solutions due to partial hydrolysis, a behavior corroborated by kinetic studies on related sulfonate derivatives . Its infrared spectrum shows characteristic S=O stretching vibrations at 1,170–1,120 cm1^{-1} and C-Cl bonds at 750–650 cm1^{-1}, aiding in analytical identification .

Synthesis and Optimization

The industrial synthesis of sodium 2-chloroethanesulfonate hydrate involves a nucleophilic substitution reaction between 1-bromo-2-chloroethane and sodium sulfite, catalyzed by copper(I) chloride and tetrabutylammonium chloride (TBAC) . A representative protocol follows:

  • Reaction Setup: Combine 0.8 mol sodium sulfite, 0.08 mol CuCl, and 0.02 mol TBAC in 440 mL water at 50°C.

  • Alkylation: Add 4 mol 1-bromo-2-chloroethane dropwise over 1 hour under vigorous stirring.

  • Post-Reaction Processing:

    • Cool to 40°C, separate layers, and recover unreacted halide.

    • Concentrate the aqueous phase under reduced pressure.

    • Reflux the residue with 500 mL methanol to dissolve sodium chloride impurities.

    • Crystallize the product at 0°C, yielding 92.7% pure sodium 2-chloroethanesulfonate hydrate .

Critical parameters influencing yield include:

  • Temperature: Reactions below 45°C result in incomplete conversion, while temperatures exceeding 55°C promote side reactions.

  • Catalyst Loading: TBAC enhances phase transfer efficiency, reducing reaction time by 40% compared to uncatalyzed systems .

  • Purification: Methanol recrystallization removes NaCl byproducts, achieving 99.5% purity as verified by HPLC .

Industrial and Biochemical Applications

Surfactant Production

The compound’s sulfonate group confers exceptional detergent properties, making it a precursor for anionic surfactants. These derivatives exhibit superior foaming stability and tolerance to hard water compared to traditional sulfate-based surfactants .

Protein and Cellulose Modification

In biochemistry, sodium 2-chloroethanesulfonate hydrate sulfonates amines and hydroxyl groups via nucleophilic displacement. For example:

  • Sulfoethyl Cellulose Synthesis: Reacting the compound with cellulose hydroxyls introduces sulfonate moieties, enhancing water solubility for chromatographic matrices .

  • Peptide Stabilization: Sulfonation of lysine residues improves protease resistance, extending the half-life of therapeutic peptides .

Environmental and Analytical Uses

As a chromatographic standard, the compound aids in quantifying sulfonated pollutants in wastewater. Environmental studies utilize it to model the degradation kinetics of organosulfonates in aquatic systems, revealing a half-life of 14–28 days under aerobic conditions .

Reaction Mechanisms and Stability

Hydrolysis studies on analogous compounds, such as 2-hydroxyethanesulfonyl chloride, provide insights into the reactivity of sodium 2-chloroethanesulfonate. The hydrolysis proceeds via two pathways:

  • Direct Nucleophilic Attack: Hydroxide ions displace chloride, forming 2-hydroxyethanesulfonate (kOH=5.16×106M1s1k_{\text{OH}} = 5.16 \times 10^6 \, \text{M}^{-1}\text{s}^{-1}) .

  • Cyclic Intermediate Formation: At high pH, the compound cyclizes to a p-sultone intermediate (1,2-oxathietane 2,2-dioxide), which rapidly reacts with water or chloride ions .

The dominance of each pathway depends on chloride concentration and pH. For instance, adding 1.4 M NaCl diverts 70% of the reaction toward chloride trapping, yielding 2-chloroethanesulfonate .

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